Chaetosemin J
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Overview
Description
Chaetosemin J is a secondary metabolite isolated from the fungal species Chaetomium seminudum and Chaetomium sp. C521. It belongs to the class of aromatic polyketides and has been identified for its significant biological activities, including antifungal and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chaetosemin J is typically isolated from the culture of Chaetomium seminudum through a series of chromatographic techniques. The process involves the fermentation of the fungal species, followed by extraction and purification using column chromatography .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction processes .
Chemical Reactions Analysis
Types of Reactions: Chaetosemin J undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the biosynthesis of polyketides.
Medicine: Its antioxidant properties make it a potential candidate for developing therapeutic agents.
Mechanism of Action
Chaetosemin J exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Chaetosemin J can be compared with other similar compounds isolated from Chaetomium species, such as:
- Chaetosemin G
- Chaetosemin H
- Chaetosemin I
- Monaschromone
Uniqueness: this compound is unique due to its specific molecular structure and potent biological activities. Unlike other chaetosemins, it exhibits a broader spectrum of antifungal activity and stronger antioxidant properties .
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
6-[(3,5-dihydroxyphenyl)methyl]-2,3-dimethylpyran-4-one |
InChI |
InChI=1S/C14H14O4/c1-8-9(2)18-13(7-14(8)17)5-10-3-11(15)6-12(16)4-10/h3-4,6-7,15-16H,5H2,1-2H3 |
InChI Key |
DEPQJYWYBLACLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=CC1=O)CC2=CC(=CC(=C2)O)O)C |
Origin of Product |
United States |
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